molecular formula C11H9Cl2NOS B144375 4-(2,6-Dichloroanilino)-3-thiophenemethanol CAS No. 72888-37-0

4-(2,6-Dichloroanilino)-3-thiophenemethanol

Cat. No. B144375
CAS RN: 72888-37-0
M. Wt: 274.2 g/mol
InChI Key: FOVFDFPBSQMFOO-UHFFFAOYSA-N
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Description

4-(2,6-Dichloroanilino)-3-thiophenemethanol is an intermediate in the preparation of (phenylamino)thiopheneacetic acids, which are used as analgesics and antipyretics . Its molecular weight is 283.18 and its molecular formula is C12H8Cl2N2S .


Synthesis Analysis

The synthesis of compounds similar to 4-(2,6-Dichloroanilino)-3-thiophenemethanol involves the reaction of aniline, which is optionally substituted by halogen, with a chlorinating agent in the presence of inert organic solvents and/or diluents at elevated temperatures . Another method involves heating of 5-(2-((2,6-dichlorophenyl)amino)benzyl)-1,3,4-oxadiazole-2-thiol with hydrazine hydrate in ethanol .


Molecular Structure Analysis

The molecular structure of 4-(2,6-Dichloroanilino)-3-thiophenemethanol can be represented by the canonical SMILES string: C1=CC(=C(C(=C1)Cl)NC2=CSC=C2CC#N)Cl . The InChI string representation is: InChI=1S/C12H8Cl2N2S/c13-9-2-1-3-10(14)12(9)16-11-7-17-6-8(11)4-5-15/h1-3,6-7,16H,4H2 .

properties

IUPAC Name

[4-(2,6-dichloroanilino)thiophen-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9Cl2NOS/c12-8-2-1-3-9(13)11(8)14-10-6-16-5-7(10)4-15/h1-3,5-6,14-15H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOVFDFPBSQMFOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)NC2=CSC=C2CO)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9Cl2NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2,6-Dichloroanilino)-3-thiophenemethanol

Synthesis routes and methods

Procedure details

57.63 g (0.2 mole) of 4-(2,6-dichloroanilino)-3-thiophencarboxylic acid (dissolved in 350 ml of tetrahydrofuran) are added dropwise to a suspension of 7.59 g (0.2 mole) of lithium aluminum hydride in 170 ml of absolute tetrahydrofuran at 15° in the course of one hour, while stirring and under nitrogen. Stirring is then continued at room temperature for one hour. The reaction mixture is hydrolyzed with 2 liters of ice-cold water, acidified to pH 5 with dilute sulfuric acid and extracted with 1.5 liters of ethyl acetate. The extract is washed with 100 ml of 2 N sodium bicarbonate solution, dried over sodium sulfate and concentrated, 4-(2,6-dichloroanilino)-3-thiophenmethanol being obtained in almost quantitative yield as a viscous oil which slowly solidifies. Recrystallization from cyclohexane gives pure 4-(2,6-dichloroanilino)-3-thiophenmethanol (m. 96° to 97°).
Quantity
350 mL
Type
reactant
Reaction Step One
Quantity
7.59 g
Type
reactant
Reaction Step One
Quantity
170 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
2 L
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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